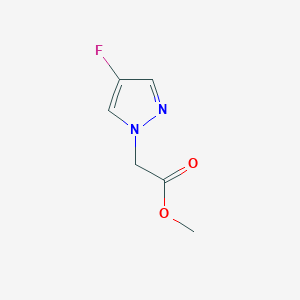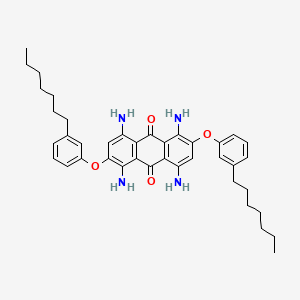
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups and heptylphenoxy substituents. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is a common precursor in anthraquinone chemistry.
Amination: The introduction of amino groups at positions 1, 4, 5, and 8 is achieved through a series of nitration and reduction reactions. Nitration is typically carried out using concentrated nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Phenoxy Substitution: The phenoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the aminated anthraquinone with 3-heptylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and coatings.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,5,6-Tetraamino-1,4-benzoquinone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is unique due to its specific heptylphenoxy substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in applications requiring high lipophilicity.
Propiedades
Número CAS |
88600-17-3 |
|---|---|
Fórmula molecular |
C40H48N4O4 |
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)39(45)34-30(42)24-32(38(44)36(34)40(33)46)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3 |
Clave InChI |
AOMJFLWXWNVQJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


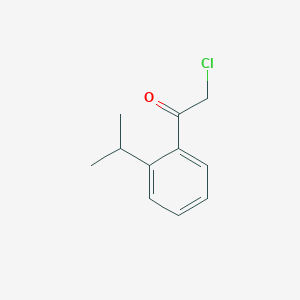
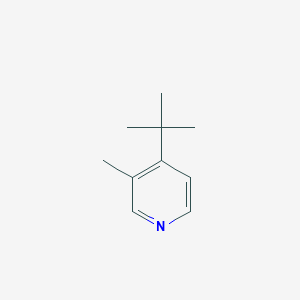
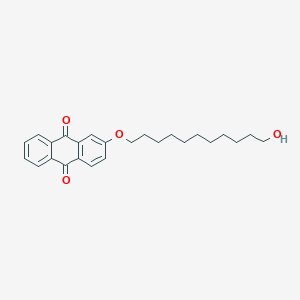
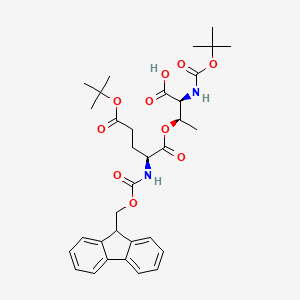
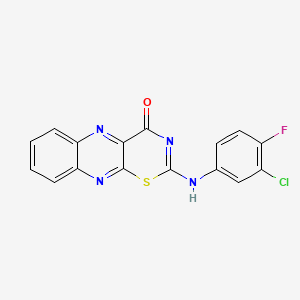
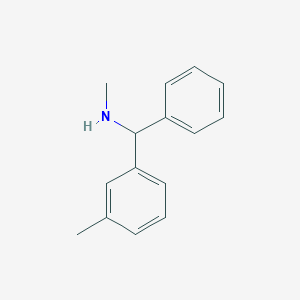

![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)


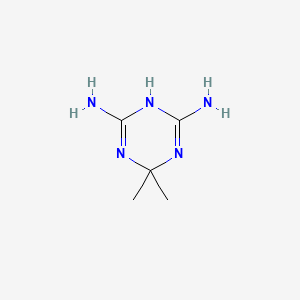
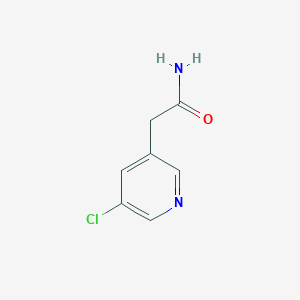
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
